2,2-dideuteriopropanoic acid

Catalog No.
S1921493
CAS No.
19136-91-5
M.F
C3H6O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dideuteriopropanoic acid

CAS Number

19136-91-5

Product Name

2,2-dideuteriopropanoic acid

IUPAC Name

2,2-dideuteriopropanoic acid

Molecular Formula

C3H6O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2

InChI Key

XBDQKXXYIPTUBI-CBTSVUPCSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])(C)C(=O)O

Isotope Tracing Studies

  • Metabolic Pathway Investigations

    Propanoic acid-2,2-d2 can be used as a tracer molecule to study metabolic pathways within organisms. When introduced into a biological system, researchers can track the incorporation of the deuterium label into various metabolites. This allows them to map the breakdown and utilization of propanoic acid by analyzing the deuterium content in different molecules. ()

  • Drug Metabolism Studies

    In drug discovery, propanoic acid-2,2-d2 can be employed to investigate the metabolism of potential drug candidates. By administering the deuterated version of the drug, scientists can differentiate between the original compound and its metabolites based on the presence of the deuterium label. This helps them understand how the body breaks down the drug and identify any potential issues related to metabolism.

Mechanistic Studies using Isotope Effects

  • Kinetic Isotope Effect (KIE) Studies

    Propanoic acid-2,2-d2 can be used to study kinetic isotope effects (KIEs) in various chemical reactions. KIEs arise due to the difference in mass between hydrogen and deuterium, which can influence reaction rates. By comparing the reaction rates of propanoic acid with its deuterated counterpart, researchers can gain insights into the reaction mechanism and identify the rate-determining step. ()

  • Solvent Isotope Effects

    In some cases, propanoic acid-2,2-d2 can be used as a solvent to study how the surrounding solvent environment affects chemical reactions. Deuterated solvents can have different physical properties compared to their non-deuterated counterparts, which can influence reaction rates and equilibria. This allows researchers to explore the role of solvent interactions in specific chemical processes.

2,2-Dideuteriopropanoic acid is a deuterated derivative of propanoic acid, where two hydrogen atoms in the propanoic acid molecule are replaced by deuterium, a stable isotope of hydrogen. Its chemical formula is C3D6O2C_3D_6O_2, and it is often used in various scientific applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The presence of deuterium alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, making it valuable for specific experimental conditions.

Propanoic acid-2,2-d2 is expected to have similar safety hazards as propionic acid.

  • Corrosive: Propanoic acid is corrosive and can irritate skin, eyes, and respiratory system.
  • Flammable: Propanoic acid is a flammable liquid with a flash point of 43 °C.
  • Appropriate Personal Protective Equipment (PPE) should be worn when handling propanoic acid-2,2-d2, including gloves, safety glasses, and a fume hood.
Typical for carboxylic acids. These include:

  • Neutralization Reactions: When reacted with a base, it forms a salt and water. For example:
    C3D6O2+NaOHC3D5O2Na+H2OC_3D_6O_2+NaOH\rightarrow C_3D_5O_2Na+H_2O
  • Esterification: It can react with alcohols to form esters. For instance:
    C3D6O2+ROHC3D5O2R+H2OC_3D_6O_2+R-OH\rightarrow C_3D_5O_2R+H_2O
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form hydrocarbons.

These reactions illustrate its behavior as a typical carboxylic acid, with the added complexity introduced by the presence of deuterium.

The synthesis of 2,2-dideuteriopropanoic acid typically involves the following methods:

  • Deuteration of Propanoic Acid: This can be achieved using deuterated reagents or through catalytic hydrogenation using deuterium gas.

    Example reaction:
    C3H6O2+D2PdC3D6O2C_3H_6O_2+D_2\xrightarrow{Pd}C_3D_6O_2
  • Grignard Reaction: A Grignard reagent containing deuterium can be reacted with carbon dioxide followed by acidic workup to yield the dideuteriopropanoic acid.
  • Reduction of Deuterated Compounds: Starting from deuterated precursors like deuterated acetic acid could also lead to the formation of 2,2-dideuteriopropanoic acid through controlled reactions.

The primary applications of 2,2-dideuteriopropanoic acid include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or reference standard due to its unique spectral properties.
  • Metabolic Tracing: Employed in studies to trace metabolic pathways and understand biochemical processes involving fatty acids.
  • Pharmaceutical Research: Investigated for its potential effects on drug metabolism and pharmacokinetics.

Interaction studies involving 2,2-dideuteriopropanoic acid often focus on its role in metabolic pathways and its interactions with enzymes. The kinetic isotope effect observed with deuterated compounds can provide insights into enzyme mechanisms and substrate specificity. Research indicates that the presence of deuterium can alter enzyme kinetics, which is crucial for understanding metabolic processes.

Several compounds share structural similarities with 2,2-dideuteriopropanoic acid. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Propanoic AcidC3H6O2C_3H_6O_2Common carboxylic acid, widely used in food and pharmaceuticals.
1-Deuteriopropanoic AcidC3H5DO2C_3H_5DO_2Contains one deuterium atom; used similarly in NMR studies.
3-Deuteriopropanoic AcidC3H5DO2C_3H_5DO_2Contains one deuterium at the terminal carbon; affects reaction pathways differently.
Dideuteropropionic AcidC3D4O2C_3D_4O_2Contains two deuteriums but not at the same position; alters physical properties significantly.

The uniqueness of 2,2-dideuteriopropanoic acid lies in its specific arrangement of deuterium atoms at the second carbon position, which influences its reactivity and interactions compared to other similar compounds. This specificity makes it particularly valuable for targeted research applications in chemistry and biology.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-2,2-d2

Dates

Modify: 2023-08-16

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